molecular formula C6H7BrClN B8768439 2-(Bromomethyl)pyridine hydrochloride CAS No. 421552-94-5

2-(Bromomethyl)pyridine hydrochloride

Cat. No. B8768439
CAS RN: 421552-94-5
M. Wt: 208.48 g/mol
InChI Key: QJYHMWJJNWZWCH-UHFFFAOYSA-N
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Description

2-(Bromomethyl)pyridine hydrobromide is a derivative of pyridine . It is used as an intermediate in organic synthesis . It participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .


Synthesis Analysis

2-(Bromomethyl)pyridine hydrobromide can be prepared from 2-aminopyridine via diazotization followed by bromination . It is also involved in the synthesis of various compounds such as 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine and 2-morpholin-4-yl-7-(pyridin-2-ylmethoxy)-4H-1,3-benzoxazin-4-one .


Molecular Structure Analysis

The molecular formula of 2-(Bromomethyl)pyridine hydrobromide is C6H6BrN . Its average mass is 172.023 Da and its monoisotopic mass is 170.968353 Da .


Chemical Reactions Analysis

2-(Bromomethyl)pyridine hydrobromide participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor . The yield of reaction with Br2 varies depending on reaction time and conditions .


Physical And Chemical Properties Analysis

2-(Bromomethyl)pyridine hydrobromide has a molecular weight of 252.93 . It is heat sensitive and moisture sensitive .

Safety and Hazards

This chemical is considered hazardous. It causes severe skin burns and eye damage. It is harmful if swallowed, in contact with skin or if inhaled . It is recommended to wear personal protective equipment/face protection, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, ensure adequate ventilation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place .

properties

CAS RN

421552-94-5

Molecular Formula

C6H7BrClN

Molecular Weight

208.48 g/mol

IUPAC Name

2-(bromomethyl)pyridine;hydrochloride

InChI

InChI=1S/C6H6BrN.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5H2;1H

InChI Key

QJYHMWJJNWZWCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CBr.Cl

Origin of Product

United States

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